molecular formula C13H15NO3 B13942706 (5-(3-(Methoxymethyl)phenyl)-2-methyloxazol-4-yl)methanol

(5-(3-(Methoxymethyl)phenyl)-2-methyloxazol-4-yl)methanol

Cat. No.: B13942706
M. Wt: 233.26 g/mol
InChI Key: HYNTWNCDWWSGNS-UHFFFAOYSA-N
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Description

(5-(3-(Methoxymethyl)phenyl)-2-methyloxazol-4-yl)methanol is a chemical compound with a complex structure that includes an oxazole ring, a methoxymethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-(Methoxymethyl)phenyl)-2-methyloxazol-4-yl)methanol typically involves multiple steps. One common method includes the reaction of 1-bromo-2-(methoxymethyl)benzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of N,N-dimethylformamide . This reaction sequence yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(3-(Methoxymethyl)phenyl)-2-methyloxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(3-(Methoxymethyl)phenyl)-2-methyloxazol-4-yl)methanol is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications are still under investigation. Its structure suggests potential interactions with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound may be explored for its pharmacological properties. Its potential as a therapeutic agent is being studied, particularly in the context of its interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The exact mechanism of action for (5-(3-(Methoxymethyl)phenyl)-2-methyloxazol-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms and identify the compound’s molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(3-(Methoxymethyl)phenyl)-2-methyloxazol-4-yl)methanol is unique due to its combination of an oxazole ring and a methoxymethyl group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Conclusion

This compound is a compound with significant potential in multiple fields. Its unique structure and chemical properties make it a valuable tool for researchers and industry professionals alike. Further studies are needed to fully understand its mechanisms of action and expand its applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

[5-[3-(methoxymethyl)phenyl]-2-methyl-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C13H15NO3/c1-9-14-12(7-15)13(17-9)11-5-3-4-10(6-11)8-16-2/h3-6,15H,7-8H2,1-2H3

InChI Key

HYNTWNCDWWSGNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C2=CC=CC(=C2)COC)CO

Origin of Product

United States

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